molecular formula C11H15IO2 B13446405 4-Iodo-5-pentylbenzene-1,3-diol

4-Iodo-5-pentylbenzene-1,3-diol

Cat. No.: B13446405
M. Wt: 306.14 g/mol
InChI Key: QPILFGQJWYJVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-pentylbenzene-1,3-diol is a halogenated resorcinol derivative characterized by a pentyl alkyl chain at the 5-position and an iodine substituent at the 4-position of the benzene-1,3-diol core. This compound combines lipophilic (pentyl chain) and electrophilic (iodine) properties, making it structurally distinct from simpler resorcinol analogues.

Properties

Molecular Formula

C11H15IO2

Molecular Weight

306.14 g/mol

IUPAC Name

4-iodo-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C11H15IO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3

InChI Key

QPILFGQJWYJVJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-pentylbenzene-1,3-diol can be achieved through several synthetic routes. One common method involves the iodination of 5-pentylresorcinol. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions to introduce the iodine atom at the 4th position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The iodine atom can be substituted with other electrophiles under suitable conditions.

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Iodination: Iodine (I2) and oxidizing agents (H2O2 or NaOCl) under acidic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of 5-pentylbenzene-1,3-diol.

Scientific Research Applications

4-Iodo-5-pentylbenzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in cellular signaling and regulation.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Iodo-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Alkyl-Substituted Benzene-1,3-diols

Key Compounds:

5-Pentylbenzene-1,3-diol (Olivetol) Structure: Lacks the iodine substituent at the 4-position. Properties: Lower molecular weight (MW: 196 g/mol) and higher solubility in non-polar solvents due to the absence of iodine. Applications: Precursor in cannabinoid biosynthesis and microbial studies . Synthesis: Produced via Wittig reaction and deprotection, similar to iodinated derivatives .

5-Pentadecylbenzene-1,3-diol

  • Structure : Features a C15 alkyl chain instead of pentyl.
  • Properties : Higher lipophilicity (logP > 8) and lower water solubility compared to 4-iodo-5-pentyl derivative.
  • Applications : Used in industrial applications (e.g., surfactants, polymers) due to its long alkyl chain .
Table 1: Physical and Chemical Properties
Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Biological Activity
4-Iodo-5-pentylbenzene-1,3-diol ~306 Iodine, pentyl Moderate lipophilicity Not explicitly reported
5-Pentylbenzene-1,3-diol 196 Pentyl High in organic solvents Cannabinoid precursor
5-Pentadecylbenzene-1,3-diol 386 Pentadecyl Insoluble in water Industrial applications

Halogenated and Azo-Functionalized Derivatives

4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h)

  • Structure : Contains an azo group (-N=N-) and neopentyloxy substituent.
  • Properties : Enhanced antimicrobial activity (MIC: 3–6 µg/mL against S. aureus) due to the azo group’s electron-withdrawing effects .
  • Comparison : The iodine in this compound may offer distinct redox or halogen-bonding interactions, but its biological activity remains uncharacterized.

4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol Structure: Pyrazole ring with methoxyphenyl substituents.

Table 2: Functional Group Impact on Bioactivity
Compound Functional Groups Key Bioactivity Reference
This compound Iodine, pentyl Underexplored
4h (Azo-derivative) Azo, neopentyloxy Antimicrobial
DB08356 (Pyrazole-derivative) Pyrazole, methoxy Kinase inhibition

Geranylated and Alkylated Derivatives (Cannabinoid Precursors)

(E)-5-Butyl-2-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,3-diol (CBGB) Structure: Geranyl chain at the 2-position and butyl at the 5-position. Synthesis: Geranyl group introduced via acid-catalyzed alkylation .

5-[2-(4-Hydroxyphenyl)ethyl]benzene-1,3-diol (Dihydroresveratrol) Structure: Ethyl-linked phenol group. Properties: Antioxidant activity via phenolic hydroxyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.